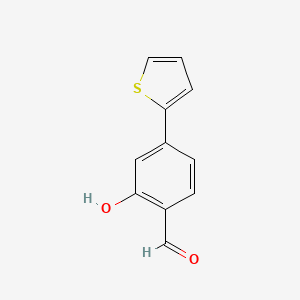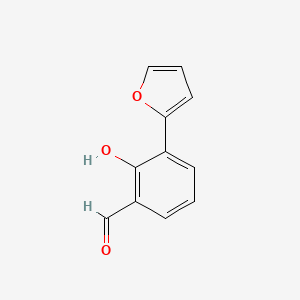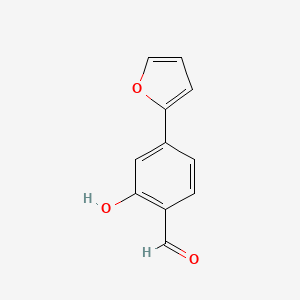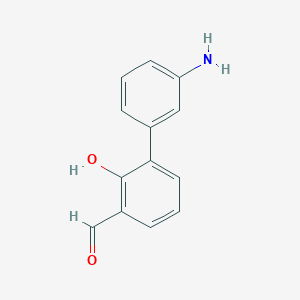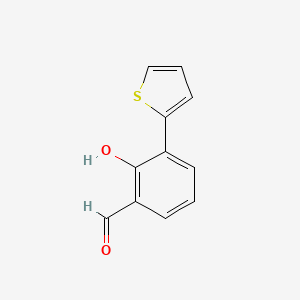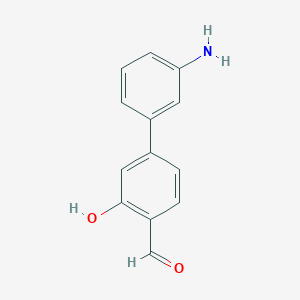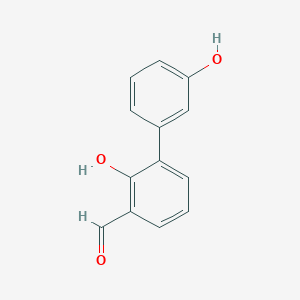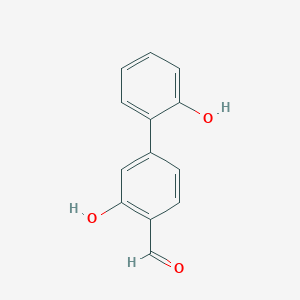
2-Formyl-6-(4-hydroxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-6-(4-hydroxyphenyl)phenol, 95% (2F6HP95) is a phenolic compound that has been the subject of scientific research for nearly two decades. It has been studied for its potential applications in biochemistry, physiology, and laboratory experiments.
Aplicaciones Científicas De Investigación
2-Formyl-6-(4-hydroxyphenyl)phenol, 95% has been studied for its potential applications in biochemistry, physiology, and laboratory experiments. In biochemistry, it has been used to study enzyme kinetics and the effects of mutations on the activity of enzymes. In physiology, it has been used to study the effects of hormones on cells and the effects of drugs on the body. In laboratory experiments, it has been used to study the effects of different compounds on the growth of bacteria and the effects of different compounds on the growth of plants.
Mecanismo De Acción
2-Formyl-6-(4-hydroxyphenyl)phenol, 95% is believed to act as a competitive inhibitor of enzymes by binding to the active site of the enzyme and preventing the substrate from binding. It is also believed to act as an allosteric inhibitor, which means that it binds to a site on the enzyme that is not the active site and causes a conformational change in the enzyme that prevents the substrate from binding.
Biochemical and Physiological Effects
2-Formyl-6-(4-hydroxyphenyl)phenol, 95% has been studied for its effects on biochemical and physiological processes. In biochemical processes, it has been shown to inhibit the activity of enzymes, including those involved in the metabolism of carbohydrates and lipids. In physiological processes, it has been shown to reduce inflammation and to have anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Formyl-6-(4-hydroxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of conditions. Additionally, it can be used to study the effects of different compounds on the growth of bacteria and plants. However, there are also some limitations to its use in laboratory experiments. It can be toxic in high concentrations, and it can interfere with the activity of enzymes, which can lead to inaccurate results.
Direcciones Futuras
There are a number of potential future directions for research on 2-Formyl-6-(4-hydroxyphenyl)phenol, 95%. These include further studies on its effects on biochemical and physiological processes, studies on its effects on other organisms, studies on its interactions with other compounds, and studies on its potential applications in drug discovery and development. Additionally, further research is needed to better understand its mechanism of action and to identify potential side effects.
Métodos De Síntesis
2-Formyl-6-(4-hydroxyphenyl)phenol, 95% is synthesized through a two-step reaction involving the condensation of 4-hydroxybenzaldehyde and 4-hydroxybenzene-1,2-diol. The first step involves the reaction of the two compounds in the presence of sodium hydroxide and ethanol, resulting in the formation of an aldehyde-alcohol adduct. The second step involves the reaction of the adduct with sodium hydroxide, resulting in the formation of 2-Formyl-6-(4-hydroxyphenyl)phenol, 95%.
Propiedades
IUPAC Name |
2-hydroxy-3-(4-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-8-10-2-1-3-12(13(10)16)9-4-6-11(15)7-5-9/h1-8,15-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDLIUHYLBVWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685034 |
Source


|
| Record name | 2,4'-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-(4-hydroxyphenyl)phenol | |
CAS RN |
1220111-46-5 |
Source


|
| Record name | 2,4'-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

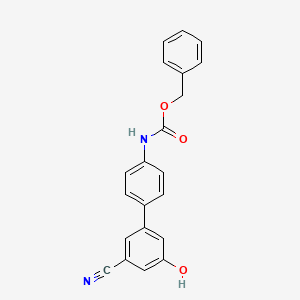
![2-Cyano-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377434.png)
